molecular formula C30H19NO8 B166429 Deoxydynemicin A CAS No. 130640-33-4

Deoxydynemicin A

Cat. No. B166429
M. Wt: 521.5 g/mol
InChI Key: RVUGUFLMKMPZBW-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxydynemicin A (DDA) is a natural product that belongs to the enediyne family of antibiotics. It was first isolated from the marine bacterium Micromonospora sp. in 1996. DDA exhibits potent antitumor activity due to its ability to cleave DNA strands. Its unique structure and mechanism of action have attracted the attention of researchers in the field of medicinal chemistry.

Scientific Research Applications

  • Quantum Chemical Investigation of Dynemicin A : The Bergman reaction of dynemicin A, a naturally occurring enediyne, was fully investigated using DFT level theory. The study found that the calculated geometry of dynemicin A agrees well with the X-ray structure of deoxydynemicin A, with an activation barrier of 19.4 kcal/mol and an exothermic reaction energy of −2.1 kcal/mol. This indicates the biological activity of the enediyne at body temperature (Ahlström, Kraka, & Cremer, 2002).

  • Molecular Design and Biological Studies : A study on the molecular design of enediyne model systems of the dynemicin A type equipped with triggering and modulating/signaling devices revealed the synthesis of various compounds via ring closures. This research contributes to understanding the mechanisms of DNA cleavage and potential anticancer properties of dynemicin A and its derivatives (Nicolaou et al., 1993).

  • Hydrogen Abstraction of Deoxyribose in DNA Strand Scission : Dynemicin A, containing anthraquinone and enediyne cores, abstracts the C-1' hydrogen of DNA deoxyribose, leading to DNA strand breaks. This study provides insights into the specific interactions of dynemicin A with DNA, contributing to the understanding of its potential as an antitumor agent (Shiraki, Uesugi, & Sugiura, 1992).

  • Synthesis and DNA Cleavage Studies of Dynemicin Analogs : Research on the synthesis of dynemicin analogs, such as epoxymetheno-«1»-benzazacyclododecine derivatives, which can be activated by photochemical deprotection, contributes to the understanding of DNA cleavage under neutral conditions. This opens avenues for the development of new antitumor agents based on dynemicin A structure (Wender, Zercher, Beckham, & Haubold, 1993).

  • Designed Enediynes with Anticancer Activity : A class of DNA-cleaving molecules, designed from basic chemical principles, mimics the actions of naturally occurring enediyne anticancer antibiotics like dynemicin A. This study provides a foundation for the development of targeted cancer therapies using de novo designed molecules based on dynemicin A (Nicolaou, Dai, Tsay, Estevez, & Wrasidlo, 1992).

properties

CAS RN

130640-33-4

Product Name

Deoxydynemicin A

Molecular Formula

C30H19NO8

Molecular Weight

521.5 g/mol

IUPAC Name

(11Z)-21,28-dihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20(25),21,23,27-octaen-9,13-diyne-6-carboxylic acid

InChI

InChI=1S/C30H19NO8/c1-13-20(28(36)37)27(38-2)15-9-5-3-4-6-11-19-29(13)30(15,39-29)16-12-18(33)22-23(24(16)31-19)26(35)21-14(25(22)34)8-7-10-17(21)32/h3-4,7-8,10,12-13,15,19,31-33H,1-2H3,(H,36,37)/b4-3-

InChI Key

RVUGUFLMKMPZBW-ARJAWSKDSA-N

Isomeric SMILES

CC1C(=C(C2C#C/C=C\C#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O

SMILES

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O

Canonical SMILES

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C6=O)C=CC=C7O)O)OC)C(=O)O

synonyms

deoxydynemicin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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